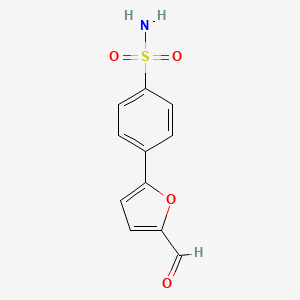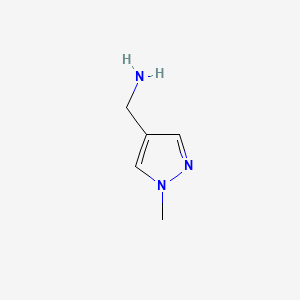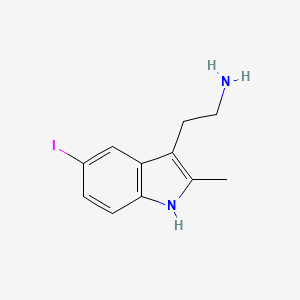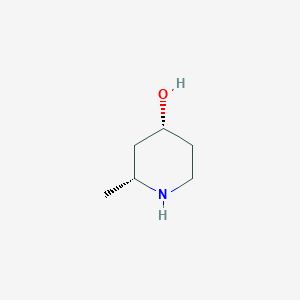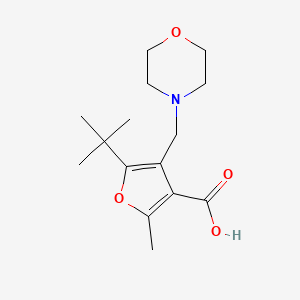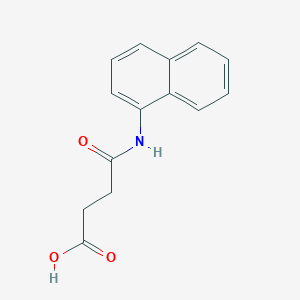
4-(1-Naphthylamino)-4-oxobutanoic acid
Descripción general
Descripción
4-(1-Naphthylamino)-4-oxobutanoic acid is a compound that has been synthesized and studied for various properties and potential applications. The compound is characterized by the presence of a naphthyl group attached to an amino group, which is further linked to a 4-oxobutanoic acid moiety. This structure is of interest due to its potential in forming various derivatives and its use in chemical reactions that could lead to pharmacologically active molecules or materials with unique physical properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized and confirmed using IR, (1)H NMR, and single crystal X-ray diffraction studies . Another related compound, 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone, was synthesized from 1-naphthoyl-glycine and triethyl orthoformate . These methods provide a basis for the synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid by potentially adapting the synthetic routes used for similar compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using various spectroscopic methods. The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid's structure was confirmed by single crystal X-ray diffraction, and its vibrational wavenumbers were computed using HF and DFT methods . Such detailed structural analysis is crucial for understanding the reactivity and properties of 4-(1-Naphthylamino)-4-oxobutanoic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the synthesis of various derivatives. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions demonstrate the versatility of naphthyl-containing compounds in chemical synthesis, which could be applicable to 4-(1-Naphthylamino)-4-oxobutanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(1-Naphthylamino)-4-oxobutanoic acid have been studied. The first hyperpolarizability, infrared intensities, and molecular electrostatic potential maps were reported for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . Additionally, the fluorescence properties of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone and its amino acid derivatives were analyzed, revealing pH-sensitive emission bands . These studies provide insights into the potential physical and chemical behaviors of 4-(1-Naphthylamino)-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
-
- Summary of Application : NPA is a chemical tool used in plant biology and agriculture. It interferes with the auxin pathway, affecting growth and patterning processes in plants .
- Methods of Application : NPA is applied as an auxin transport inhibitor. It directly associates with and inhibits PIN auxin transporters .
- Results or Outcomes : The use of NPA leads to changes in plant growth and development, including cell expansion, division, and differentiation. It also plays a vital role in regulating shoot branching and floral development .
-
- Summary of Application : Naphthalenes, a class of arenes to which NPA belongs, have been found to display a wide range of biological activities .
- Methods of Application : Naphthalenes are isolated from various sources, including plants, liverworts, fungi, and insects .
- Results or Outcomes : Naphthalenes have been found to possess antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties .
-
- Summary of Application : Poly(1-naphthylamine) (PNA), a derivative of naphthalene, has been studied for its electrochromic and optoelectronic properties .
- Methods of Application : PNA is synthesized and then characterized for its properties .
- Results or Outcomes : PNA and its copolymers, blends, and nanocomposites have shown promising results in various application studies .
Safety And Hazards
Propiedades
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMMPAVUBUMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350625 | |
| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylamino)-4-oxobutanoic acid | |
CAS RN |
37642-93-6 | |
| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



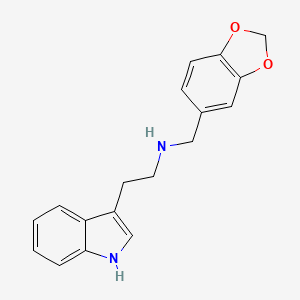
![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)
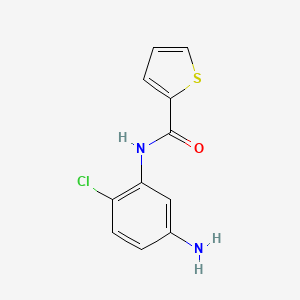
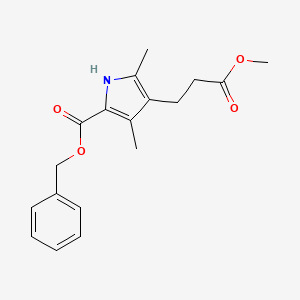
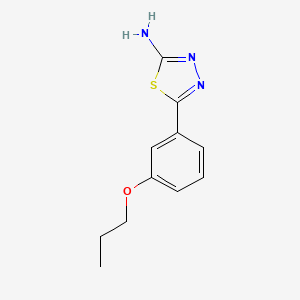
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
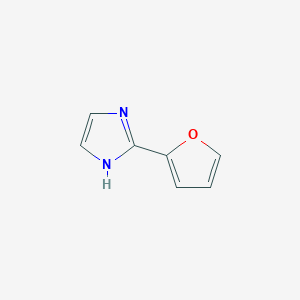
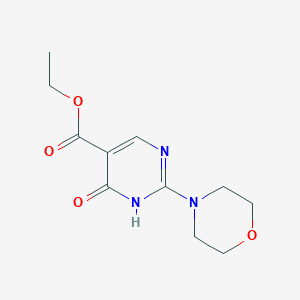
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)
